{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol
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Overview
Description
{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that features a nitro group attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves the oxidative diamination of nitroalkene with 2-aminopyridine under mild and aerobic reaction conditions using an iron catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives and various substituted imidazo[1,2-a]pyridine compounds.
Scientific Research Applications
{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes . In anticancer research, it inhibits enzymes involved in DNA replication and repair, leading to cancer cell death .
Comparison with Similar Compounds
Similar Compounds
- {8-Methylimidazo[1,2-a]pyridin-3-yl}methanol
- {7-Methylimidazo[1,2-a]pyridin-3-yl}(phenyl)methanone
- {8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine}
Uniqueness
{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its methyl and benzyloxy analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(8-nitroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7N3O3/c12-5-6-4-9-8-7(11(13)14)2-1-3-10(6)8/h1-4,12H,5H2 |
InChI Key |
NRJHKKMBENSWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])CO |
Origin of Product |
United States |
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